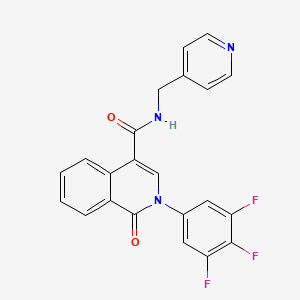
1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyridylmethyl group, a trifluorophenyl group, and an isoquinolinecarboxamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using trifluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridylmethyl halide reacts with the isoquinoline derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluorophenyl and pyridylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoquinoline derivatives in various chemical reactions.
Biology
In biological research, 1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-oxo-N~4~-(4-pyridylmethyl)-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the trifluorophenyl group, which may affect its reactivity and biological activity.
1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4-difluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide: Contains a difluorophenyl group instead of a trifluorophenyl group, potentially altering its chemical properties.
Uniqueness
The presence of the trifluorophenyl group in 1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and a valuable subject for further research.
Properties
Molecular Formula |
C22H14F3N3O2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-oxo-N-(pyridin-4-ylmethyl)-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H14F3N3O2/c23-18-9-14(10-19(24)20(18)25)28-12-17(15-3-1-2-4-16(15)22(28)30)21(29)27-11-13-5-7-26-8-6-13/h1-10,12H,11H2,(H,27,29) |
InChI Key |
SGBGVBLWBRWDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















